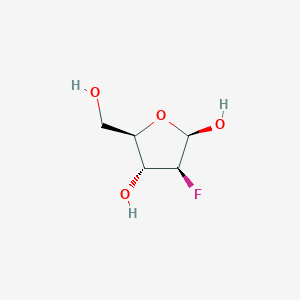

2-Fluoro-2-deoxy-D-arabinose

Description

2-Fluoro-2-deoxy-D-arabinose (2'F-ara) is a fluorinated carbohydrate derivative characterized by the replacement of the hydroxyl group at the C2 position of D-arabinose with a fluorine atom. For example, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine (FIAC) and its derivatives exhibit potent antiviral and antitumor activities by inhibiting viral DNA polymerase or incorporating into cellular DNA to disrupt replication . The synthesis of 2'F-ara derivatives often involves fluorination of protected sugar precursors using reagents like potassium fluoride in acetamide, followed by selective oxidation and functionalization steps to achieve high yields and purity .

Properties

IUPAC Name |

(2R,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-KKQCNMDGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

DAST reacts with the C2 hydroxyl group of D-arabinose in a two-step process: (1) formation of a sulfonate intermediate and (2) nucleophilic displacement by fluoride. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Protecting groups, such as benzoyl or acetyl, are essential to prevent unwanted side reactions at other hydroxyl sites. For example, 1,3,5-tri-O-benzoyl-D-arabinofuranose undergoes fluorination to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose, which is subsequently deprotected to isolate F-D-arabinose.

Purification and Yield Optimization

Crude products are purified via silica gel chromatography, with elution systems tailored to the protecting groups used (e.g., toluene for benzoylated intermediates). While yields are rarely explicitly stated in published protocols, analogous DAST-mediated fluorinations of similar sugars report yields of 60–75% after purification. Challenges include DAST’s moisture sensitivity and the need for rigorously anhydrous conditions to avoid decomposition into toxic byproducts.

Alternative Fluorinating Agents and Patent-Based Methods

Patent literature describes innovations in fluorination strategies to improve scalability and safety. US Patent 6,462,191B1 discloses a method using 2-deoxy-2-fluoro-arabinose derivatives synthesized via nucleophilic fluorination with alkali metal fluorides. This approach avoids DAST’s hazards by employing solid-phase reactions with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).

Comparative Analysis of Fluorinating Agents

The table below contrasts DAST and KF-based methods:

KF-based methods are advantageous for industrial applications but require longer reaction times (24–48 hours) and higher catalyst loadings.

Protection and Deprotection Strategies

Protecting groups are critical for regioselective fluorination. Benzoyl groups are preferred due to their stability under fluorination conditions and ease of removal during deprotection.

Benzoylation Protocol

D-arabinose is treated with benzoyl chloride in pyridine to form 1,3,5-tri-O-benzoyl-D-arabinofuranose. This intermediate reacts with DAST to introduce fluorine at C2, followed by deprotection using sodium methoxide in methanol. Alternative protecting groups, such as acetyl or tert-butyldimethylsilyl (TBS), have been explored but show lower stability during fluorination.

Impact of Protecting Groups on Yield

Benzoyl-protected intermediates consistently yield higher purity products (>90%) compared to acetylated variants (70–80%) due to reduced side reactions.

Chemoenzymatic Synthesis and Phosphorylation

Recent advances integrate chemical synthesis with enzymatic transformations to produce F-D-arabinose derivatives for nucleoside analogs.

Enzymatic Phosphorylation Cascade

A chemoenzymatic approach converts F-D-arabinose into 2-deoxy-2-fluoro-D-arabinofuranose-1-phosphate using ribokinase and phosphopentomutase. This phosphate intermediate is then condensed with purine bases (e.g., 2-chloroadenine) to form therapeutics like clofarabine. The cascade achieves a 48% yield of clofarabine in 24 hours, demonstrating the utility of enzymatic steps in downstream processing.

Substrate Specificity and Optimization

Enzymatic phosphorylation shows strict substrate specificity:

-

Ribokinase : Requires ATP and magnesium ions for phosphoryl transfer.

-

Phosphopentomutase : Converts 5-phosphate to 1-phosphate without requiring 1,6-bisphosphate cofactors.

Industrial-Scale Production Considerations

Scalable synthesis of F-D-arabinose demands cost-effective reagents, streamlined purification, and minimal waste generation.

Process Intensification Strategies

-

Continuous Flow Reactors : Mitigate DAST’s hazards by controlling exothermic reactions.

-

Crystallization-Based Purification : Replaces column chromatography for high-volume batches.

Comparative Analysis of Preparation Methods

The table below synthesizes key data from academic and patent literature:

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-deoxy-D-arabinose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of 2-substituted derivatives.

Oxidation: Formation of 2-fluoro-2-deoxy-D-arabinonic acid.

Reduction: Formation of 2-fluoro-2-deoxy-D-arabinitol.

Scientific Research Applications

Chemical Properties and Structure

2-Fluoro-2-deoxy-D-arabinose is characterized by the substitution of a hydroxyl group with a fluorine atom at the second carbon of the D-arabinose structure. This modification enhances the stability and binding affinity of nucleosides derived from this sugar, making it a valuable building block in chemical synthesis.

Medicinal Chemistry

F-D-arabinose is primarily used in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, it has been incorporated into the synthesis of clofarabine, an important chemotherapeutic agent. The optimized synthesis involves using F-D-arabinose as a substrate for biocatalysts, yielding significant amounts of the desired product .

Case Study: Clofarabine Synthesis

- Method : Chemoenzymatic synthesis using F-D-arabinose.

- Yield : Approximately 67% when combined with 2-chloroadenine.

- Enzymes Used : Recombinant E. coli purine nucleoside phosphorylase (PNP) catalyzed the reaction .

Molecular Biology

F-D-arabinose has been studied for its interactions with nucleic acids, providing insights into molecular recognition processes. Its incorporation into short interfering RNA (siRNA) enhances the stability and activity of these molecules, facilitating gene silencing applications.

Case Study: siRNA Modification

- Modification : Incorporation of 2′-deoxy-2′-fluoro-β-D-arabinonucleotide units (FANA).

- Findings : FANA-modified siRNAs showed increased serum stability (up to 6 hours) and enhanced activity compared to unmodified siRNAs .

Biotechnology

In biotechnological applications, F-D-arabinose is utilized for producing modified oligonucleotides for gene silencing and other genetic engineering techniques. Its unique properties allow for better binding and stability in various biological contexts.

Comparison Table: Modified Oligonucleotides

| Modification Type | Stability | Binding Affinity | Application |

|---|---|---|---|

| Unmodified siRNA | Low (<15 min) | Standard | Basic research |

| FANA-modified siRNA | High (~6 h) | Enhanced | Therapeutic targeting |

| 2′F-ANA | High | Improved | Aptamer design |

Industrial Applications

The compound is also explored in industrial settings for synthesizing modified oligonucleotides used in diagnostics and therapeutics. Its ability to enhance the performance of oligonucleotides makes it a candidate for future industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-deoxy-D-arabinose primarily involves its incorporation into nucleic acids. The fluorine atom at the second carbon alters the sugar’s conformation, enhancing its binding affinity to target molecules. This modification can inhibit the activity of enzymes like ribonuclease H, leading to the degradation of target RNA . Additionally, the compound’s stability and resistance to hydrolysis make it a valuable tool in gene silencing and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The substitution pattern and stereochemistry of fluorine significantly influence the sugar ring's conformation and intermolecular interactions. Key comparisons include:

- Conformational Stability : 2'F-ara exhibits a dynamic equilibrium between C3'-endo and C2'-endo conformers, enabling adaptability in hybrid formation with RNA or DNA. In contrast, 2',4'-difluoro derivatives adopt a rigid C2'-endo conformation, enhancing thermal stability of nucleic acid hybrids (e.g., ΔTm = +5–10°C vs. DNA) .

- Fluorine Effects : The electronegativity of fluorine induces stereoelectronic effects, stabilizing the oxocarbenium ion transition state during glycosylation, which is critical for nucleotide synthesis .

Metabolic Stability and Pharmacokinetics

- Excretion and Metabolism: 2'F-ara derivatives like FIAC are primarily excreted unchanged in urine (70–90% within 24 hours), with minor deamination to uracil analogs. In contrast, 2'-fluoro-ribose derivatives undergo rapid deiodination, reducing bioavailability .

- Brain Penetration : 2'F-ara-based FMAU achieves brain-to-plasma ratios >0.5 within 6 hours, outperforming FIAC due to higher lipophilicity and resistance to efflux transporters .

Biological Activity

2-Fluoro-2-deoxy-D-arabinose (F-D-arabinose) is a fluorinated sugar analog that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article synthesizes findings from various studies, examining the compound's synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Synthesis

2-Fluoro-2-deoxy-D-arabinose is derived from D-arabinose, a naturally occurring sugar. The introduction of a fluorine atom at the 2-position alters its biochemical properties significantly. The synthesis of F-D-arabinose has been explored in multiple studies, with methods focusing on the selective fluorination of the sugar backbone to enhance stability and biological activity.

Antiviral Properties

Research indicates that 2-fluoro-2-deoxy-D-arabinose exhibits antiviral activity, particularly against human cytomegalovirus (HCMV). A study demonstrated that derivatives of this compound, such as 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), showed significant antiviral effects with an effective dose (EC50) as low as 0.6 µM against HCMV . However, the direct antiviral efficacy of F-D-arabinose itself remains less characterized.

Stability Studies

The stability of F-D-arabinose derivatives is crucial for their biological application. Prodrugs of 2-fluoro-2-deoxyribose-1-phosphate have shown increased stability compared to their non-fluorinated counterparts. For instance, prodrugs with two fluorine atoms at the 2-position demonstrated a half-life of 64 minutes under acidic conditions, while mono-fluorinated analogs degraded significantly faster . This enhanced stability may contribute to improved pharmacokinetic profiles in therapeutic contexts.

Interaction with Nucleic Acids

Incorporation of 2'-deoxy-2'-fluoroarabinofuranosyl nucleotides into DNA oligonucleotides has been shown to enhance the thermodynamic stability of DNA duplexes . These modifications can favor a southern-type conformation, which may affect gene expression and regulation. Such properties are particularly relevant in the context of RNA interference (RNAi) therapies, where modified nucleotides can improve the efficacy and stability of small interfering RNAs (siRNAs) .

Case Studies and Research Findings

- Antiviral Activity Against HCMV :

- Stability Analysis :

- Gene Silencing Applications :

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | EC50/IC50 | Remarks |

|---|---|---|---|

| Antiviral | FIAC | 0.6 µM | Selective against HCMV |

| Stability | 2-Fluoro prodrugs | Half-life: 64 min | Increased stability with higher fluorination |

| Gene Silencing | F-D-arabinose modified siRNAs | >90% knockdown | Enhanced serum stability and prolonged action |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-2-deoxy-D-arabinose derivatives, and how do they differ in yield and scalability?

- Methodological Answer : The synthesis typically involves fluorination of arabinose precursors. For example, automated radiosynthesis using [18F] labeling (e.g., for PET imaging) employs nucleophilic substitution with K[18F]/Kryptofix 2.2.2 under anhydrous conditions . Enzymatic methods using arabinose kinases or phosphorylases can also introduce fluorine at the 2'-position with stereochemical control, though yields vary based on enzyme specificity .

Q. How is the structural conformation of 2-Fluoro-2-deoxy-D-arabinose validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 2'-fluoro substituent induces distinct coupling patterns (e.g., five-bond coupling between 2'F and H6/H8 protons in nucleosides), confirming sugar puckering and stereochemistry . X-ray crystallography or circular dichroism (CD) further resolves helical conformations in oligonucleotide hybrids .

Q. What biochemical assays are used to study 2-Fluoro-2-deoxy-D-arabinose as an enzyme substrate?

- Methodological Answer : Kinetic assays with hexokinase or RNase H evaluate substrate activity. For example, yeast hexokinase assays measure phosphorylation rates using fluorinated sugars, with Km values indicating binding affinity . RNase H cleavage assays assess antisense oligonucleotide activity in 2'F-ANA/RNA hybrids .

Advanced Research Questions

Q. How can synthesis yields of [18F]-labeled 2-Fluoro-2-deoxy-D-arabinose derivatives be optimized for clinical applications?

- Methodological Answer : Yield optimization requires minimizing competing side reactions. Pre-activation of precursors (e.g., iodinated uracil derivatives) with AgOTf or TMSOTf improves fluorination efficiency . Purification via HPLC with C18 columns under acidic conditions enhances radiochemical purity (>95%) .

Q. What explains contradictory data on 2-Fluoro-2-deoxy-D-arabinose's enzymatic activity across studies?

- Methodological Answer : Discrepancies arise from fluorination position and sugar conformation. For instance, 2'-fluoroarabino derivatives (e.g., 2'F-ANA) enhance RNase H activity due to "A-like" helical structures, while 3'-fluoro analogs inhibit it . Substrate-specific enzyme isoforms (e.g., hexokinase vs. glucokinase) also affect kinetic parameters .

Q. How does 2-Fluoro substitution impact the thermodynamic stability of nucleic acid hybrids?

- Methodological Answer : UV thermal melting (Tm) and isothermal titration calorimetry (ITC) quantify stability. The 2'-fluoro group pre-organizes the sugar into a C3'-endo conformation, increasing duplex stability via favorable enthalpy (ΔH = -45 kcal/mol for 2'F-ANA/RNA vs. -32 kcal/mol for DNA/RNA) .

Q. What strategies mitigate stereochemical challenges in synthesizing 2-Fluoro-2-deoxy-D-arabinose-containing oligonucleotides?

- Methodological Answer : Chemo-enzymatic approaches using arabinofuranosyltransferases ensure β-configuration . Protecting groups (e.g., benzoyl or acetyl) on hydroxyls prevent undesired side reactions during solid-phase synthesis .

Q. How can 2-Fluoro-2-deoxy-D-arabinose derivatives be used to probe DNA repair mechanisms?

- Methodological Answer : 2'-Fluorinated hydantoins (e.g., 2'F-arabinohydantoins) act as transition-state analogs to study base excision repair (BER) glycosylases. Competitive inhibition assays with [32P]-labeled DNA quantify enzyme binding affinity (Ki < 1 μM for hOGG1) .

Data Contradiction Analysis

Q. Why do some studies report high RNase H activity for 2'F-ANA/RNA hybrids, while others show weak activity?

- Resolution : Activity depends on sequence context and hybrid length. For example, homopolymeric 2'F-ANA/T-rich sequences form stable A-like duplexes, enhancing RNase H cleavage, whereas G/C-rich sequences adopt non-canonical conformations, reducing enzyme recognition .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.